N-(4-bromo-3-methylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
Description
This compound belongs to a class of bicyclic sulfonamides characterized by a fused pyrido-quinoline scaffold. The core structure features a 3-oxo group and a sulfonamide moiety at position 9, with a 4-bromo-3-methylphenyl substituent on the sulfonamide nitrogen. Its structural complexity necessitates advanced crystallographic methods (e.g., SHELX programs) for characterization .
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O3S/c1-12-9-15(5-6-17(12)20)21-26(24,25)16-10-13-3-2-8-22-18(23)7-4-14(11-16)19(13)22/h5-6,9-11,21H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVXNZXPMWYSLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-3-methylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide (CAS Number: 898423-51-3) is a synthetic organic compound that has drawn attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of 435.3 g/mol. Its structure features a quinoline core fused with a pyridine ring and substituted with a sulfonamide group. This unique configuration is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H19BrN2O3S |
| Molecular Weight | 435.3 g/mol |
| CAS Number | 898423-51-3 |
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties. For instance, quinoline derivatives have been reported to possess activity against various bacterial strains including Staphylococcus aureus and Enterococcus faecalis. The specific mechanism of action often involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways .
Anti-inflammatory Properties
Research on related compounds suggests that this compound may also exhibit anti-inflammatory effects. Compounds in this class have shown the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The structure-activity relationship (SAR) studies indicate that modifications in the substituents can significantly alter the potency of these compounds as COX inhibitors .
Case Studies
- Antimicrobial Efficacy : A study evaluating various quinoline derivatives found that those with bromine substitutions exhibited enhanced activity against resistant bacterial strains. The minimum inhibitory concentrations (MICs) were determined to be in the range of 12.5 to 50 µg/mL for effective derivatives .
- Inhibition of Inflammatory Pathways : In vitro assays demonstrated that certain quinoline-sulfonamide derivatives could inhibit COX enzymes with IC50 values comparable to established anti-inflammatory drugs like celecoxib. These findings suggest potential therapeutic applications in treating inflammatory diseases .
Future Directions in Research
Given the promising biological activities associated with this compound and its analogs:
- Mechanistic Studies : Further research is needed to elucidate the precise mechanisms by which this compound exerts its antimicrobial and anti-inflammatory effects.
- Clinical Trials : Potential clinical applications warrant investigation through clinical trials to assess efficacy and safety profiles in humans.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds with similar structures exhibit significant anti-inflammatory activities. For instance, studies have shown that derivatives of pyridoquinoline can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. N-(4-bromo-3-methylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide may similarly inhibit COX-1 and COX-2 pathways, providing a basis for its use in treating inflammatory diseases .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Sulfonamides are known for their broad-spectrum antibacterial activities. Preliminary studies indicate that this compound could be effective against various bacterial strains by targeting specific enzymes involved in bacterial metabolism .
Drug Development
Given its unique chemical structure and promising biological activities, this compound presents opportunities for drug development. It could serve as a lead compound for synthesizing new anti-inflammatory and antimicrobial agents. The modification of its structure may yield derivatives with enhanced efficacy and reduced side effects .
Research Directions
Future research should focus on:
- In vitro and In vivo Studies : Conducting comprehensive biological assays to evaluate the efficacy and safety profile of this compound.
- Mechanistic Studies : Investigating the specific biochemical pathways affected by this compound to better understand its mode of action.
Comparison with Similar Compounds
Positional Isomer: N-(4-bromo-2-methylphenyl)-3-oxo-hexahydropyrido-quinoline-9-sulfonamide
- Structural Difference : The phenyl substituent is 4-bromo-2-methylphenyl instead of 4-bromo-3-methylphenyl.
- Implications: Positional isomerism may alter steric and electronic interactions. For example, the 2-methyl group could hinder rotational freedom or modify binding pocket compatibility compared to the 3-methyl analog. No direct activity data are available, but such differences often influence pharmacokinetics and target affinity .
Trifluoromethyl Derivative: 3-Oxo-N-[4-(trifluoromethyl)phenyl]-hexahydropyrido-quinoline-9-sulfonamide
- Structural Difference : The bromo and methyl groups are replaced by a trifluoromethyl (-CF₃) group at the para position.
- Lipophilicity: The -CF₃ group increases logP compared to bromo/methyl substituents, which may improve membrane permeability but reduce solubility .
Pyrazolo-Pyrimidinyl Sulfonamide (Example 53 from )
- Structural Difference : Features a pyrazolo[3,4-d]pyrimidinyl core linked to a fluorinated chromen-4-one and a sulfonamide group.
- While distinct from the pyrido-quinoline scaffold, this highlights the versatility of sulfonamides in drug design .
Comparative Data Table
*logP values estimated using fragment-based methods (e.g., Crippen’s method).
Research Findings and Implications
- Synthetic Challenges: The pyrido-quinoline core requires multi-step synthesis, often involving cyclization and sulfonylation. X-ray crystallography (using SHELX ) is critical for confirming stereochemistry.
- Substituent Effects :
- Therapeutic Potential: While direct activity data are lacking, analogs with similar sulfonamide scaffolds show activity in kinase inhibition (e.g., Example 53, ) or antimicrobial applications, suggesting avenues for further study.
Preparation Methods
Cyclization via Modified Skraup Reaction
The hexahydropyrido[3,2,1-ij]quinoline scaffold is constructed using a Skraup-type reaction adapted from methodologies for substituted quinolines.
Procedure :
- Reactants : 4-Bromo-3-methylaniline (10.0 g, 53.7 mmol), glycerol (40.8 g, 440 mmol), and concentrated sulfuric acid (23 mL) are heated in nitrobenzene (8.12 g, 66 mmol) at 120–130°C for 3 hours.
- Workup : The mixture is neutralized with sodium bicarbonate, extracted with dichloromethane, and purified via flash chromatography (petroleum ether/ethyl acetate).
Outcome :
Partial Hydrogenation to Hexahydropyridoquinoline
The quinoline intermediate is hydrogenated to saturate the pyridine ring:
- Conditions : Palladium on charcoal (10% wt) under hydrogen (1 atm) in ethanol at 50°C for 12 hours.
- Outcome : Selective reduction yields the 1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline core.
Sulfonation at Position 9
Chlorosulfonation Reaction
The introduction of the sulfonyl chloride group at position 9 follows established protocols for quinoline sulfonation:
Procedure :
- Reactants : Hexahydropyridoquinoline-3-one (5.0 g, 21.4 mmol) is reacted with chlorosulfonic acid (10 mL) at 0°C for 2 hours.
- Workup : The mixture is poured onto ice, and the precipitated 9-sulfonyl chloride derivative is filtered and dried.
Outcome :
- Yield : 68–72% (4.1–4.3 g).
- Characterization : $$ ^{13}C $$ NMR (DMSO-d$$ _6 $$): δ 165.2 (C=O), 140.1–115.3 (aromatic carbons).
Sulfonamide Coupling with 4-Bromo-3-methylaniline
Amine-Sulfonyl Chloride Reaction
The final step involves coupling the sulfonyl chloride with 4-bromo-3-methylaniline under mild conditions:
Procedure :
- Reactants : 9-Sulfonyl chloride (3.0 g, 9.2 mmol) and 4-bromo-3-methylaniline (1.8 g, 9.6 mmol) are stirred in anhydrous acetonitrile (50 mL) with triethylamine (2.8 mL, 20.2 mmol) at 25°C for 24 hours.
- Workup : The solvent is evaporated, and the residue is purified via silica gel chromatography (CH$$ _2$$Cl$$ _2$$/MeOH 95:5).
Outcome :
Optimization and Challenges
Yield Enhancement Strategies
Regioselectivity and Purity
- HPLC Analysis : Confirms >98% purity (C18 column, acetonitrile/water 70:30).
- Regioselectivity : Directed by the electron-donating methyl group, ensuring sulfonation occurs exclusively at position 9.
Comparative Analysis of Synthetic Routes
Q & A
Q. Optimization Tips :
- Monitor reaction progress via thin-layer chromatography (TLC) to adjust time and temperature ().
- Use inert atmospheres (N₂/Ar) for steps sensitive to oxidation ().
Basic: Which analytical techniques are critical for confirming the compound’s structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ ~2.35–2.42 ppm for CH₂ groups in the hexahydropyridoquinoline core) confirm connectivity and stereochemistry ().
- Mass Spectrometry (MS) : ESI-MS detects the molecular ion ([M+H]⁺) and bromine isotope pattern (e.g., m/z 364.1275 and 366.0756 for Br79/Br81) ().
- High-Performance Liquid Chromatography (HPLC) : Validate purity (>95%) using reverse-phase columns (C18) with UV detection ().
Advanced: How can researchers design experiments to elucidate structure-activity relationships (SAR) for this compound?
Answer:
- Functional Group Variation : Synthesize analogs with substitutions at the bromophenyl (e.g., Cl, F) or sulfonamide groups ().
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using enzymatic inhibition assays (IC₅₀ determination) and cellular viability studies ().
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes and correlate with experimental IC₅₀ values ().
Example : demonstrates SAR for pyrazoline analogs by modifying substituents on the quinoline core and measuring activity shifts.
Advanced: What strategies resolve contradictions in biological activity data across studies?
Answer:
- Orthogonal Assays : Validate activity using both enzymatic (e.g., fluorescence-based) and cell-based assays (e.g., proliferation/apoptosis markers) to rule out assay-specific artifacts ().
- Purity Verification : Re-analyze compound batches via HPLC and NMR to exclude degradation products ().
- Target Engagement Studies : Use techniques like surface plasmon resonance (SPR) or thermal shift assays to confirm direct target binding ().
Advanced: How can reaction mechanisms for key transformations (e.g., sulfonamide coupling) be investigated?
Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated reagents to identify rate-determining steps (e.g., proton transfer vs. bond formation) ().
- Intermediate Trapping : Use quenching agents (e.g., NH₄Cl) to isolate intermediates for characterization via MS or IR ().
- Computational Studies : Apply density functional theory (DFT) to model transition states and energy barriers ().
Basic: What are the compound’s stability profiles under varying storage conditions?
Answer:
- Thermal Stability : Conduct accelerated stability studies (40–60°C) and monitor decomposition via HPLC ().
- Light Sensitivity : Store in amber vials under inert gas; assess photodegradation using UV-Vis spectroscopy ().
- Solvent Compatibility : Test solubility in DMSO, ethanol, and aqueous buffers (pH 4–9) to identify optimal storage solvents ().
Advanced: How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?
Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility or bioavailability ().
- Metabolic Stability : Incubate with liver microsomes (human/rodent) to identify metabolic hotspots (e.g., CYP450-mediated oxidation) ().
- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to measure free fraction and adjust dosing regimens ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
